Isoprednidene
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Overview
Description
Isoprednidene, also known by its developmental code name StC 407, is a synthetic glucocorticoid corticosteroid. It is chemically identified as 6-Dehydro-16-methylene hydrocortisone and has the IUPAC name (8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one . Despite its potential, this compound was never marketed .
Preparation Methods
The synthesis of Isoprednidene involves several steps, starting from hydrocortisone. The synthetic route typically includes the introduction of a methylene group at the 16th position and the dehydrogenation at the 6th position. The reaction conditions often involve the use of strong bases and oxidizing agents.
Chemical Reactions Analysis
Isoprednidene undergoes various chemical reactions typical of glucocorticoids. These include:
Oxidation: The compound can be oxidized at the hydroxyl groups, leading to the formation of ketones.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: The methylene group at the 16th position can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Isoprednidene has been studied primarily for its potential as a glucocorticoid. In scientific research, it has been explored for its anti-inflammatory and immunosuppressive properties. These properties make it a candidate for treating conditions like rheumatoid arthritis, asthma, and other inflammatory diseases. Additionally, its structure has been analyzed to understand the molecular mechanisms of glucocorticoids .
Mechanism of Action
Isoprednidene exerts its effects by binding to the glucocorticoid receptor. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals. The molecular targets include various transcription factors and enzymes involved in the inflammatory response. The pathways involved are similar to those of other glucocorticoids, involving the suppression of cytokine production and inhibition of leukocyte infiltration .
Comparison with Similar Compounds
Isoprednidene is similar to other glucocorticoids like prednisolone and methylprednisolone. it is unique due to the methylene group at the 16th position and the dehydrogenation at the 6th position. These structural differences may contribute to its specific binding affinity and potency. Similar compounds include:
Properties
CAS No. |
17332-61-5 |
---|---|
Molecular Formula |
C22H28O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h4-5,9,15-17,19,23,25,27H,1,6-8,10-11H2,2-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 |
InChI Key |
MAAGHJOYEMWLNT-CWNVBEKCSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC(=C)[C@@]4(C(=O)CO)O)C)O |
SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CC(=C)C4(C(=O)CO)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CC(=C)C4(C(=O)CO)O)C)O |
Synonyms |
StC 407 |
Origin of Product |
United States |
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